molecular formula C16H6F12Se2 B3059489 Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] CAS No. 335383-23-8

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

Cat. No.: B3059489
CAS No.: 335383-23-8
M. Wt: 584.1 g/mol
InChI Key: NRZFMEPRSSEGOP-UHFFFAOYSA-N
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Description

“Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]” is a compound with the molecular formula C16H6F12Se2 . It is also known as Bis[3,5-bis(trifluoromethyl)phenyl]diselane . This compound is a brain blood barrier penetrant organoselenium compound that exhibits antinociceptive and antidepressant effects in animal models .


Molecular Structure Analysis

The molecular structure of “Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]” is represented by the formula C16H6F12Se2 . The average mass of the molecule is 584.120 Da and the monoisotopic mass is 585.860840 Da .


Chemical Reactions Analysis

Bis[3,5-bis(trifluoromethyl)phenyl]diselane has been reported to exhibit catalytic activity in epoxidation reactions with aqueous hydrogen peroxide . It forms the corresponding 3,5-bis(trifluoromethyl)benzene seleninic acid in situ, which is a highly reactive and selective catalyst for the epoxidation of olefins in 2,2,2-trifluoroethanol .

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]diselanyl]-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F12Se2/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZFMEPRSSEGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[Se][Se]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F12Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445589
Record name Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335383-23-8
Record name Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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